4,5-Difluoro-1-benzofuran 4,5-Difluoro-1-benzofuran
Brand Name: Vulcanchem
CAS No.:
VCID: VC17660863
InChI: InChI=1S/C8H4F2O/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4H
SMILES:
Molecular Formula: C8H4F2O
Molecular Weight: 154.11 g/mol

4,5-Difluoro-1-benzofuran

CAS No.:

Cat. No.: VC17660863

Molecular Formula: C8H4F2O

Molecular Weight: 154.11 g/mol

* For research use only. Not for human or veterinary use.

4,5-Difluoro-1-benzofuran -

Specification

Molecular Formula C8H4F2O
Molecular Weight 154.11 g/mol
IUPAC Name 4,5-difluoro-1-benzofuran
Standard InChI InChI=1S/C8H4F2O/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4H
Standard InChI Key ZDZLHVDWNJIWGA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C2=C1OC=C2)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4,5-Difluoro-1-benzofuran derivatives are characterized by a benzofuran backbone with fluorine atoms at the 4 and 5 positions of the aromatic ring. The parent structure, 1-benzofuran, consists of a benzene ring fused to a furan oxygen. Fluorination at the 4 and 5 positions introduces strong electron-withdrawing effects, which significantly alter the compound’s electronic distribution and reactivity. For instance, 4,5-difluoro-1-benzofuran-7-carbaldehyde (C9_9H4_4F2_2O2_2) features a carbaldehyde group at position 7, further enhancing its utility in synthetic applications .

Spectral Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are pivotal in characterizing these compounds. For example, the 1H^1H-NMR spectrum of a related benzofuran derivative (M5l) reveals signals at δ 1.8 ppm (-NH), δ 7.2 ppm (-N=CH-), and δ 7.3–7.9 ppm (aromatic protons) . IR spectra typically show stretches at 3394 cm1^{-1} (N-H) and 1626 cm1^{-1} (C=N), corroborating functional group presence .

Synthesis and Methodological Advances

Acid-Mediated Cross-Coupling

A prominent synthesis route for 2-arylbenzofuran derivatives involves acid-mediated intermolecular C–F/C–H cross-coupling. For example, 2-(2,5-dimethylphenyl)benzofuran is synthesized via AlCl3_3-catalyzed reactions between 2-fluorobenzofuran and p-xylene in dichloromethane at -20°C, yielding 63% product . This method emphasizes the role of Lewis acids in facilitating fluorine displacement and aryl ring functionalization.

Table 1: Representative Synthesis Conditions for 2-Arylbenzofurans

CompoundReagentsConditionsYield (%)
2-(2,5-Dimethylphenyl)benzofuranAlCl3_3, p-xylene-20°C, 1 h63
2-(4-Fluorophenyl)benzofuranAlCl3_3, m-xyleneRoom temp, 1 h65

Industrial-Scale Production

Continuous flow processes and automated systems are employed industrially to optimize reaction parameters such as temperature, pressure, and stoichiometry. These methods enhance purity and scalability, critical for pharmaceutical applications .

Biological and Pharmacological Applications

Antibacterial Activity

Fluorinated benzofuran derivatives demonstrate potent antibacterial effects. In agar well diffusion assays, compounds such as M5a and M5g exhibit zone-of-inhibition diameters of 18–22 mm against Enterococcus faecalis at 50 µg/mL, while M5l shows activity against Candida albicans at 25 µg/mL . The fluorine atoms enhance membrane permeability and target binding, likely through hydrophobic interactions and hydrogen bonding.

Table 2: Antibacterial Activity of Select Benzofuran Derivatives

CompoundTest OrganismZone of Inhibition (mm)Concentration (µg/mL)
M5aEnterococcus faecalis2250
M5lCandida albicans1925

Structure-Activity Relationships (SAR)

The position and number of fluorine atoms critically influence bioactivity. Derivatives fluorinated at the 4 and 5 positions exhibit superior binding to enzymatic targets compared to mono-fluorinated analogs, as the electron-withdrawing effects stabilize charge interactions in active sites .

Industrial and Material Science Applications

Electrochemical Properties

Fluorination augments the electrochemical stability of benzofuran derivatives, making them suitable for organic semiconductors. The electron-deficient aromatic system facilitates charge transport, a property exploited in organic light-emitting diodes (OLEDs) .

Comparative Analysis with Structural Analogs

Mono-Fluorinated vs. Di-Fluorinated Derivatives

Mono-fluorinated analogs (e.g., 4-fluoro-1-benzofuran-2-carboxylic acid) exhibit reduced bioactivity compared to their di-fluorinated counterparts. The dual fluorine atoms in 4,5-difluoro derivatives create a synergistic electronic effect, enhancing both solubility and target affinity .

Carboxylic Acid vs. Carbaldehyde Derivatives

While carboxylic acid derivatives (e.g., 4,5-difluoro-1-benzofuran-2-carboxylic acid) excel in medicinal applications due to their hydrogen-bonding capacity, carbaldehyde derivatives are preferred in materials science for their reactivity in condensation reactions .

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